molecular formula C15H24N4O5 B12562678 L-Proline, L-glutaminyl-L-prolyl- CAS No. 182691-62-9

L-Proline, L-glutaminyl-L-prolyl-

Cat. No.: B12562678
CAS No.: 182691-62-9
M. Wt: 340.37 g/mol
InChI Key: WLRYGVYQFXRJDA-DCAQKATOSA-N
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Description

L-Proline, L-glutaminyl-L-prolyl- is a compound that consists of the amino acids L-proline and L-glutamine It is a peptide that plays a significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-glutaminyl-L-prolyl- typically involves peptide bond formation between the amino acids L-proline and L-glutamine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of L-Proline, L-glutaminyl-L-prolyl- may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly the proline residues.

    Reduction: Reduction reactions can affect the peptide bonds and side chains, potentially altering the compound’s structure and function.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxyproline, while reduction could lead to the cleavage of disulfide bonds within the peptide.

Scientific Research Applications

L-Proline, L-glutaminyl-L-prolyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The compound is studied for its role in protein folding and stability.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Proline, L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound can influence protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, it may bind to receptors or enzymes, modulating their activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, L-glutaminyl-L-asparaginyl-L-prolyl-: Another peptide with similar amino acid composition but different sequence and properties.

    L-Proline, L-glutaminyl-L-valyl-L-prolyl-: A peptide with a different amino acid sequence, leading to distinct biochemical characteristics.

Uniqueness

L-Proline, L-glutaminyl-L-prolyl- is unique due to its specific sequence and the resulting structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

182691-62-9

Molecular Formula

C15H24N4O5

Molecular Weight

340.37 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N4O5/c16-9(5-6-12(17)20)13(21)18-7-1-3-10(18)14(22)19-8-2-4-11(19)15(23)24/h9-11H,1-8,16H2,(H2,17,20)(H,23,24)/t9-,10-,11-/m0/s1

InChI Key

WLRYGVYQFXRJDA-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCC(=O)N)N)C(=O)O

Origin of Product

United States

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